N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine
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Overview
Description
N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C8H10BrNS and a molecular weight of 232.14 g/mol . This compound is characterized by the presence of a bromothiophene moiety attached to a cyclopropanamine group. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bromothiophene moiety.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene compounds .
Scientific Research Applications
N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine include:
- N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline
- N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline
Uniqueness
This compound is unique due to its specific chemical structure, which combines a bromothiophene moiety with a cyclopropanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H10BrNS |
---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H10BrNS/c9-7-3-4-11-8(7)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2 |
InChI Key |
SSGZHSHMQDMWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=C(C=CS2)Br |
Origin of Product |
United States |
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